5,8-dichloro-1-iodo-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine
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Overview
Description
5,8-dichloro-1-iodo-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine is a heterocyclic compound that features a unique combination of chlorine, iodine, and tetrahydropyran groups attached to an imidazo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dichloro-1-iodo-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the imidazo[1,5-a]pyrazine core followed by the introduction of chlorine and iodine substituents. The tetrahydropyran group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,8-dichloro-1-iodo-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
5,8-dichloro-1-iodo-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 5,8-dichloro-1-iodo-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds containing the imidazole ring, such as metronidazole and clotrimazole, are widely used in medicine.
Pyrazine derivatives: Compounds like pyrazinamide and phenazine have significant biological activities.
Tetrahydropyran derivatives: These compounds are used in the synthesis of various pharmaceuticals and natural products.
Uniqueness
5,8-dichloro-1-iodo-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H10Cl2IN3O |
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Molecular Weight |
398.02 g/mol |
IUPAC Name |
5,8-dichloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C11H10Cl2IN3O/c12-7-5-15-9(13)8-10(14)16-11(17(7)8)6-1-3-18-4-2-6/h5-6H,1-4H2 |
InChI Key |
AYNMNQHEPULTRN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC(=C3N2C(=CN=C3Cl)Cl)I |
Origin of Product |
United States |
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